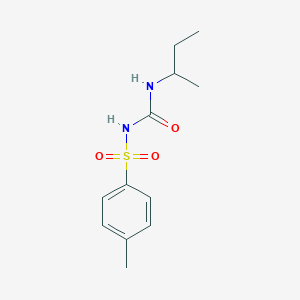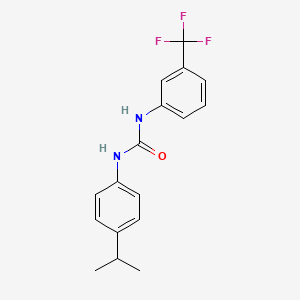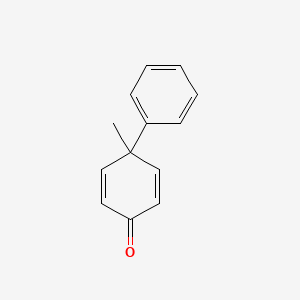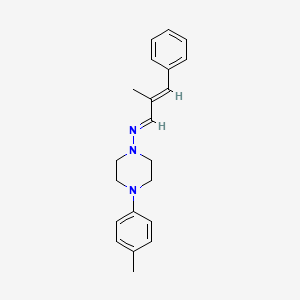![molecular formula C17H18N4O4S B11968159 4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968159.png)
4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with a molecular formula of C17H18N4O4S and a molecular weight of 374.421 . This compound is notable for its unique structure, which includes a triazole ring, a furyl group, and a trimethoxyphenyl group. It is primarily used in scientific research due to its potential biological activities.
Vorbereitungsmethoden
The synthesis of 4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide involves several steps. One common method includes the reaction of 5-methyl-2-furylmethylideneamine with 3,4,5-trimethoxyphenylhydrazine under specific conditions to form the desired triazole compound . The reaction typically requires a solvent such as ethanol or dimethylformamide and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring or the furyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL hydrosulfide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the trimethoxyphenyl group is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition can lead to anti-cancer effects by preventing the proliferation of cancer cells . Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other triazole derivatives and compounds containing the trimethoxyphenyl group. Some examples are:
- 5-(3-Isopropoxyphenyl)-4-{[(E)-(5-Methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- 4-{[(E)-(5-Methyl-2-thienyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but may exhibit different biological activities and chemical properties
Eigenschaften
Molekularformel |
C17H18N4O4S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
4-[(E)-(5-methylfuran-2-yl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H18N4O4S/c1-10-5-6-12(25-10)9-18-21-16(19-20-17(21)26)11-7-13(22-2)15(24-4)14(8-11)23-3/h5-9H,1-4H3,(H,20,26)/b18-9+ |
InChI-Schlüssel |
KILCKNMJPMIDRN-GIJQJNRQSA-N |
Isomerische SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Kanonische SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968087.png)

![5-(phenoxymethyl)-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11968107.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2Z)-](/img/structure/B11968113.png)
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11968118.png)
![11-{(5Z)-5-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11968120.png)


![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11968140.png)
![Ethanol, 2-(3,3-dimethylbicyclo[2.2.1]hept-2-ylidene)-, (2E)-](/img/structure/B11968145.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone](/img/structure/B11968148.png)
![allyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968153.png)
![7-[(2-Chlorophenyl)methyl]-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B11968158.png)
